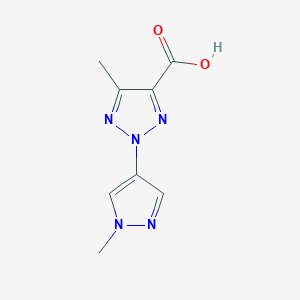

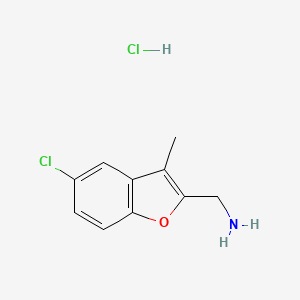

4-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy. Some related compounds have had their structures determined .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the ether, alcohol, and quaternary ammonium functional groups. It might undergo reactions typical for these classes of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Some related compounds have their properties listed in databases .Applications De Recherche Scientifique

Structural Stability and Reactivity

Adamantane derivatives exhibit unique structural stability and reactivity due to their compact, cage-like framework. Research by Takeuchi et al. (2001) demonstrated the increased stability of 1-adamantyl cations with alkyl substitutions, highlighting the influence of such modifications on the compound's solvolytic reactivity in various solvents. This study provides insights into the potential chemical behavior of 4-(3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide in different chemical environments, suggesting applications in synthesis and catalysis where stability and reactivity are paramount (Takeuchi et al., 2001).

Biological Activity

The adamantane scaffold is renowned for its biological activity, serving as a core structure in the development of therapeutics. Al-Wahaibi et al. (2019) explored the structural analysis of adamantane-1-yl-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, identifying it as a potential inhibitor for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This underscores the potential of adamantane derivatives, including this compound, in medicinal chemistry for drug design and therapeutic applications (Al-Wahaibi et al., 2019).

Environmental Applications

The environmental adaptability and utility of adamantane derivatives are evidenced through the synthesis of novel hypervalent iodine (III) reagents for environmentally benign oxidations, as reported by Dohi et al. (2006, 2007). These findings suggest the potential of adamantane-based compounds in environmental chemistry, particularly in oxidation reactions that require stable and recyclable catalysts (Dohi, 2006).

Material Science and Nanotechnology

In material science, the structural properties of adamantane derivatives lend themselves to applications in the development of advanced materials. Stoumpos et al. (2013) investigated semiconducting tin and lead iodide perovskites with organic cations, revealing the critical role of structural design in determining the materials' optical and electronic properties. This highlights the potential of adamantane derivatives in creating novel materials with specific electronic and photoluminescent properties for use in electronics and photonics (Stoumpos et al., 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(1-adamantyloxy)-3-(4-methylmorpholin-4-ium-4-yl)propan-2-ol;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32NO3.HI/c1-19(2-4-21-5-3-19)12-17(20)13-22-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-17,20H,2-13H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIWUQUQNRUITF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCOCC1)CC(COC23CC4CC(C2)CC(C4)C3)O.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2878123.png)

![2-[2-[1-(2-Chloroacetyl)-3,6-dihydro-2H-pyridin-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2878125.png)

![7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878126.png)

![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2878128.png)

![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2878131.png)

![6-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B2878132.png)

![4-[4-(4-fluorophenyl)piperazin-1-yl]-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2878138.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2878139.png)